

Technical Guide: Physicochemical Properties and Analytical Characterization of d-Glaucine-d6

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Compound of Interest

Compound Name: *d-Glaucine-d6*

Cat. No.: B1162086

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Introduction

d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family. Due to its pharmacological properties, including antitussive, anti-inflammatory, and bronchodilator effects, d-Glaucine and its labeled counterparts are of significant interest in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for analytical quantification. This technical guide provides an in-depth overview of the physical state, appearance, and analytical methodologies for **d-Glaucine-d6**, aimed at supporting research and development activities.

Physical State and Appearance

d-Glaucine-d6 is a stable, isotopically labeled compound. Based on available data, its physical state and appearance are summarized below.

Appearance: **d-Glaucine-d6** is a solid material, described as a pale beige to light brown solid.

Physicochemical Data

Quantitative data for **d-Glaucine-d6** is limited. The following table summarizes the available information for **d-Glaucine-d6** and its non-deuterated analog, d-Glaucine, for comparative purposes.

Property	d-Glaucine-d6	d-Glaucine (non-deuterated)
Molecular Formula	C ₂₁ H ₁₉ D ₆ NO ₄	C ₂₁ H ₂₅ NO ₄
Molecular Weight	361.46 g/mol	355.43 g/mol
Physical State	Solid	Solid
Appearance	Pale Beige to Light Brown Solid	Crystalline solid
Melting Point	Not Determined	119 °C[1]
Boiling Point	Not Determined	487.0 ± 45.0 °C (Predicted)[1]
Purity (by HPLC)	96.37%	>98% (typical)
Isotopic Purity	96.9%	N/A
Solubility	Chloroform (Slightly), Methanol (Slightly)	Soluble in Chloroform, Dichloromethane, DMSO[2]
pKa	Not Determined	6.65 ± 0.20 (Predicted)[1]

Experimental Protocols

The analytical characterization of **d-Glaucine-d6** is critical for its use in research. The following protocols are based on established methods for the analysis of glaucine and general procedures for deuterated compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is adapted from established protocols for the analysis of d-Glaucine and is suitable for determining the chemical purity of **d-Glaucine-d6**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **d-Glaucine-d6**.
 - Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
 - Dilute to a final concentration of approximately 0.1 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject 10 µL of the prepared sample.
 - Run the gradient program to elute the analyte and any impurities.
 - The purity is determined by the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Confirmation

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of **d-Glaucine-d6**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.

- Procedure:
 - The sample is introduced into the mass spectrometer via the HPLC system as described above.
 - Acquire the full scan mass spectrum in the positive ion mode.
 - The mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion of **d-Glaucine-d6** (expected $m/z \approx 362.2$).
 - Isotopic purity is determined by analyzing the distribution of the isotopic peaks. The relative intensity of the peak for **d-Glaucine-d6** compared to the peaks for d0 to d5 isotopologues indicates the percentage of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

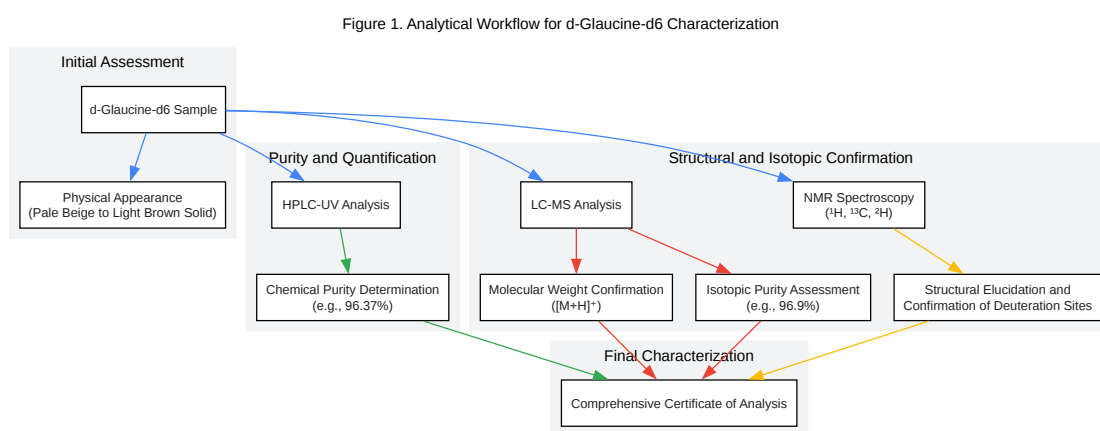
NMR spectroscopy is a powerful tool for confirming the structure and the positions of deuterium labeling.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **d-Glaucine-d6** in a deuterated solvent (e.g., $CDCl_3$ or CD_3OD).
- Experiments:
 - 1H NMR: The proton NMR spectrum will show the absence or significant reduction of signals at the positions where deuterium has been incorporated.
 - ^{13}C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.
 - 2H NMR: The deuterium NMR spectrum can be used to directly observe the deuterium signals, confirming the sites of labeling.

Mandatory Visualization

Analytical Workflow for d-Glaucine-d6 Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of **d-Glaucine-d6**, from initial assessment to final confirmation.



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Analytical Workflow for **d-Glaucine-d6**

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References

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